Cas no 898761-25-6 (3'-Bromo-3-(4-bromophenyl)propiophenone)

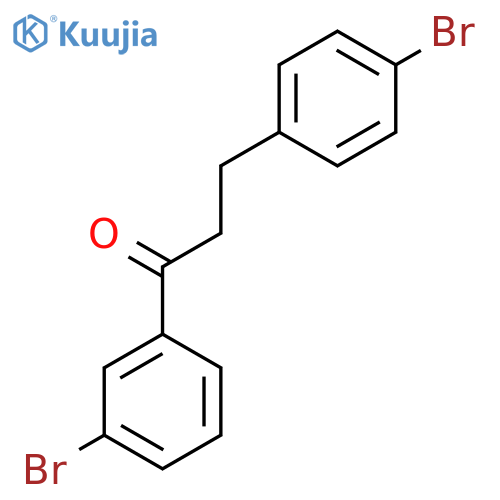

898761-25-6 structure

商品名:3'-Bromo-3-(4-bromophenyl)propiophenone

CAS番号:898761-25-6

MF:C15H12Br2O

メガワット:368.063182830811

CID:4719059

3'-Bromo-3-(4-bromophenyl)propiophenone 化学的及び物理的性質

名前と識別子

-

- 3'-bromo-3-(4-bromophenyl)propiophenone

- 1-(3-bromophenyl)-3-(4-bromophenyl)propan-1-one

- 3'-Bromo-3-(4-bromophenyl)propiophenone

-

- インチ: 1S/C15H12Br2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2

- InChIKey: WAZXRZVOMNGRFV-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)CCC(C1C=CC=C(C=1)Br)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 272

- トポロジー分子極性表面積: 17.1

3'-Bromo-3-(4-bromophenyl)propiophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 206109-2g |

3'-bromo-3-(4-bromophenyl)propiophenone |

898761-25-6 | 97% | 2g |

£1013.00 | 2022-03-01 | |

| TRC | B099535-500mg |

3'-Bromo-3-(4-bromophenyl)propiophenone |

898761-25-6 | 500mg |

$ 735.00 | 2022-06-07 | ||

| TRC | B099535-250mg |

3'-Bromo-3-(4-bromophenyl)propiophenone |

898761-25-6 | 250mg |

$ 440.00 | 2022-06-07 | ||

| Fluorochem | 206109-1g |

3'-bromo-3-(4-bromophenyl)propiophenone |

898761-25-6 | 97% | 1g |

£540.00 | 2022-03-01 | |

| Fluorochem | 206109-5g |

3'-bromo-3-(4-bromophenyl)propiophenone |

898761-25-6 | 97% | 5g |

£2025.00 | 2022-03-01 |

3'-Bromo-3-(4-bromophenyl)propiophenone 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

898761-25-6 (3'-Bromo-3-(4-bromophenyl)propiophenone) 関連製品

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量